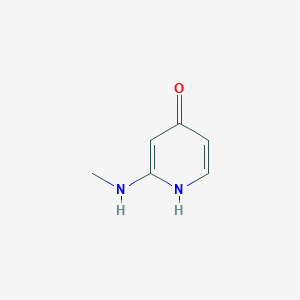

2-(Methylamino)pyridin-4-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-(methylamino)-1H-pyridin-4-one |

InChI |

InChI=1S/C6H8N2O/c1-7-6-4-5(9)2-3-8-6/h2-4H,1H3,(H2,7,8,9) |

InChI Key |

AUABOVXIFSRHHE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=O)C=CN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)pyridin-4-ol: Structure, Synthesis, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 2-(Methylamino)pyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, combining a pyridine core with a secondary amine and a hydroxyl group, offer multiple avenues for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, including the critical concept of tautomerism, a plausible synthetic route based on related compounds, and a discussion of its potential applications in the context of current research.

Part 1: Chemical Structure and Physicochemical Properties

The definitive identification of a chemical entity begins with its structure and unique identifiers. This section elucidates the molecular architecture and key properties of 2-(Methylamino)pyridin-4-ol.

Molecular Structure and Tautomerism

The nominal structure of 2-(Methylamino)pyridin-4-ol features a methylamino group at the second position and a hydroxyl group at the fourth position of the pyridine ring. However, a crucial aspect of hydroxypyridines is their existence in tautomeric forms. In the case of 2-(Methylamino)pyridin-4-ol, it is expected to exist in equilibrium with its pyridin-4(1H)-one tautomer. This equilibrium is a fundamental characteristic that influences the compound's chemical reactivity and biological activity.

Caption: Tautomeric equilibrium between the enol-imino and keto-amino forms of 2-(Methylamino)pyridin-4-ol.

The keto-amino form, 2-(Methylamino)-1H-pyridin-4-one, is often the predominant tautomer in solution and the solid state due to the greater stability of the amide-like functionality. This is a critical consideration for researchers, as the hydrogen-bonding capabilities and electronic distribution of the molecule differ significantly between the two forms.

CAS Number and Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | Off-white to light yellow solid | Based on related compounds like 2-Amino-4-hydroxypyridine[1]. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous acids. | General characteristic of small, functionalized pyridines. |

| pKa | ~4-5 (pyridinium ion), ~10-11 (hydroxyl/NH) | Estimated based on similar pyridine structures. The basicity of the pyridine nitrogen is reduced by the electron-donating amino group and the tautomeric equilibrium. |

| LogP | < 1 | The presence of polar functional groups suggests low lipophilicity. |

Part 2: Synthesis and Experimental Protocols

As of the time of this writing, a specific, peer-reviewed synthesis for 2-(Methylamino)pyridin-4-ol is not prominently documented. However, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous substituted pyridines. The following section details a representative synthesis for a structurally similar compound, 2-amino-4-methylpyridine, to illustrate a viable synthetic strategy. This multi-step synthesis highlights common reactions in pyridine chemistry that are applicable to the synthesis of the target molecule.

Representative Synthetic Workflow: Synthesis of 2-Amino-4-methylpyridine

The synthesis of 2-amino-4-methylpyridine can be achieved through a multi-step process starting from readily available precursors. A patented method involves ring expansion, chlorination, and subsequent amination[2].

Caption: Representative synthetic workflow for a substituted aminopyridine.

Detailed Experimental Protocol (Adapted for 2-Amino-3-chloro-4-methylpyridine to 2-Amino-4-methylpyridine)

This protocol details the final dechlorination step in the synthesis of 2-amino-4-methylpyridine, a key transformation that can be adapted for related pyridine syntheses[2].

Materials:

-

2-amino-3-chloro-4-methylpyridine (1.0 eq)

-

Benzoic acid (2.1 eq)

-

Copper powder (catalytic amount)

-

Decolorizing agent (e.g., activated carbon)

-

Water

-

Aqueous solution for pH adjustment (e.g., NaOH solution)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a condenser, combine 2-amino-3-chloro-4-methylpyridine (e.g., 9.92 g, 0.07 mol) and benzoic acid (e.g., 18.30 g, 0.15 mol)[2].

-

Catalyst Addition: Add a catalytic amount of copper powder to the reaction mixture.

-

Heating: Heat the reaction mixture to 150°C for 1 hour[2]. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool.

-

Add water and a decolorizing agent to the reaction mixture.

-

Filter the solution to remove solid impurities.

-

-

Product Isolation:

-

Adjust the pH of the filtrate to 9 using an appropriate base (e.g., NaOH solution) to precipitate the crude product[2].

-

Filter the resulting solid and wash it with water.

-

Dry the filter cake to obtain the crude 2-amino-4-methylpyridine.

-

-

Purification (Optional but Recommended):

-

The crude product can be further purified by recrystallization or column chromatography to achieve higher purity. A method described involves salification with a dilute acid, extraction with an organic solvent, and then basification to recover the purified product[2].

-

Part 3: Applications in Drug Development and Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs[3]. Substituted pyridines, such as 2-(Methylamino)pyridin-4-ol, are of particular interest due to their potential to serve as versatile building blocks for novel therapeutics.

Role as a Pharmacophore

The 2-aminopyridine moiety is a key pharmacophore in numerous biologically active compounds. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the pyridine nitrogen) allows for specific interactions with biological targets such as enzymes and receptors. The hydroxyl group at the 4-position further enhances the molecule's polarity and hydrogen bonding capacity, which can be crucial for target binding and pharmacokinetic properties.

Potential Therapeutic Areas

While specific biological activities for 2-(Methylamino)pyridin-4-ol are not yet extensively reported, related pyridine derivatives have shown promise in several therapeutic areas:

-

Oncology: The pyridine ring is a common feature in many kinase inhibitors. Modifications of the amino and hydroxyl groups can be used to target the ATP-binding site of various kinases involved in cancer progression[1].

-

Neurodegenerative Diseases: Substituted pyridines have been investigated as modulators of neurological targets. For instance, derivatives of related structures are being explored as inhibitors of enzymes implicated in neurodegeneration[1].

-

Infectious Diseases: The pyridine scaffold is present in several antimicrobial and antiviral agents. The unique electronic and steric properties of 2-(Methylamino)pyridin-4-ol could be exploited to design novel inhibitors of microbial enzymes or replication processes.

Future Research Directions

The synthesis and biological evaluation of a library of derivatives based on the 2-(Methylamino)pyridin-4-ol scaffold would be a logical next step for researchers. Key areas for future investigation include:

-

Derivatization: Systematic modification of the methylamino and hydroxyl groups to explore the structure-activity relationship (SAR).

-

Biological Screening: High-throughput screening of these derivatives against a panel of disease-relevant targets, such as kinases, proteases, and GPCRs.

-

Computational Modeling: In-silico studies to predict the binding modes and affinities of 2-(Methylamino)pyridin-4-ol derivatives to various biological targets, guiding the design of more potent and selective compounds.

References

- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Kaur, M., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(19), 4443. [Link]

Sources

A Technical Guide to the Tautomeric Equilibrium of 2-(Methylamino)pyridin-4(1H)-one and 2-(Methylamino)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor binding affinity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth technical analysis of the tautomeric relationship between 2-(methylamino)pyridin-4(1H)-one and 2-(methylamino)pyridin-4-ol. We will explore the thermodynamic stability of each tautomer, the environmental factors that influence their equilibrium, and the robust experimental and computational methodologies required for their characterization. This document is intended to serve as a comprehensive resource for researchers navigating the complexities of tautomerism in heterocyclic systems.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Pyridone-pyridinol tautomerism is a classic and extensively studied phenomenon where a heterocyclic ketone (the '-one' or lactam form) exists in equilibrium with its enol isomer (the '-ol' or lactim form). The position of this equilibrium is highly sensitive to the molecular structure and its environment. For drug development professionals, a thorough understanding of a compound's dominant tautomeric form is not merely academic; it is a prerequisite for accurate structure-activity relationship (SAR) studies, predictive modeling, and formulation development.

The two tautomers , 2-(methylamino)pyridin-4(1H)-one and 2-(methylamino)pyridin-4-ol, present a nuanced case. The pyridin-4-ol form possesses an aromatic ring, a feature typically associated with high stability. Conversely, the pyridin-4(1H)-one form contains a conjugated vinylogous amide system and a strong carbon-oxygen double bond, which also confers significant stability. This guide will dissect the factors that tip the balance in favor of one form over the other.

The Fundamental Equilibrium: A Structural and Energetic Overview

The tautomeric interconversion between the 'one' and 'ol' forms involves the migration of a proton and a concurrent shift of double bonds.

Caption: Tautomeric equilibrium between the pyridone and pyridinol forms.

-

2-(Methylamino)pyridin-4(1H)-one (Lactam): This form is characterized by a ketone (C=O) group at the 4-position. While the six-membered ring itself is not aromatic, it benefits from the resonance stabilization of the vinylogous amide moiety.

-

2-(Methylamino)pyridin-4-ol (Lactim): This form features a hydroxyl (-OH) group at the 4-position, which renders the pyridine ring fully aromatic. Aromaticity is a powerful stabilizing force.

For the parent 4-pyridone/4-hydroxypyridine system, the pyridone form is known to be the dominant species in polar solvents and the solid state, while the hydroxypyridine form is favored in the gas phase.[1] The introduction of the 2-(methylamino) substituent adds another layer of complexity through its electronic effects (both inductive and mesomeric), which can further influence the relative stability of the two tautomers.

Thermodynamic Stability: Computational Insights

Quantum chemical calculations are indispensable tools for estimating the relative energies of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose. Studies on analogous systems, such as 2-amino-4-methylpyridine, have shown through DFT calculations that the canonical amino form is significantly more stable than its imino tautomers in the gas phase.[2][3][4] For the 4-pyridone system, the charge-separated resonance form of the pyridone tautomer is greatly preferred over the nonaromatic, charge-separated form of the hydroxypyridine tautomer, contributing to its stability.[1]

While specific calculations for 2-(methylamino)pyridin-4(1H)-one were not found in the initial search, we can extrapolate from the principles governing the parent 4-pyridone system. The key energetic contributions to consider are:

| Feature | 2-(Methylamino)pyridin-4(1H)-one | 2-(Methylamino)pyridin-4-ol | Energetic Implication |

| Ring System | Non-aromatic, conjugated diene | Aromatic | Favors the '-ol' form |

| Key Functional Group | C=O (strong bond) | C=N (weaker than C=O) | Favors the '-one' form[1] |

| Resonance | Vinylogous amide resonance | Aromatic resonance | Both are significant stabilizing factors |

| Solvation | High dipole moment, good H-bond acceptor | H-bond donor and acceptor | Polar, protic solvents will strongly favor the more polar '-one' form[1][5][6] |

Based on extensive studies of related pyridone systems, the 2-(methylamino)pyridin-4(1H)-one form is overwhelmingly predicted to be the major tautomer , especially in condensed phases (solution and solid state).[1][6] The stability conferred by the strong C=O bond and the high polarity that allows for favorable interactions with polar solvents typically outweighs the gain in aromaticity of the '-ol' form.[1][5]

Factors Influencing the Tautomeric Equilibrium

The tautomeric ratio is not fixed but exists in a dynamic equilibrium that can be shifted by several factors.

-

Solvent Polarity: This is one of the most critical factors. Polar solvents, particularly those capable of hydrogen bonding (protic solvents like water and alcohols), strongly stabilize the more polar pyridone tautomer.[1][5][6] Non-polar solvents will shift the equilibrium, making the pyridinol form more favorable than it is in polar solvents, although the pyridone form often still predominates.[1][5]

-

pH / Ionization: The state of protonation can lock the molecule into one form. Protonation of the ring nitrogen in the pyridinol form or deprotonation of the N-H proton in the pyridone form will significantly alter the electronic structure and favor one tautomer over the other. Spectroscopic analysis across a range of pH values is a powerful method to study the equilibrium.

-

Temperature: Temperature can influence the equilibrium constant (KT). As the interconversion is an equilibrium process, its position can be temperature-dependent.[7]

Experimental and Computational Characterization Protocols

Determining the dominant tautomeric form and quantifying the equilibrium requires a multi-faceted approach, combining spectroscopic and computational methods.

Experimental Workflow for Tautomer Analysis

The following diagram outlines a typical workflow for the comprehensive characterization of the tautomeric equilibrium.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

Solubility of 2-(methylamino)pyridin-4-ol in DMSO and water

An in-depth analysis of the solubility of "2-(methylamino)pyridin-4-ol" requires precise identification of the compound's chemical structure. Initial searches have revealed ambiguity in this chemical name, with several distinct molecules bearing similar nomenclature. The solubility and other physicochemical properties are intrinsically linked to the exact molecular structure.

To ensure the scientific integrity and accuracy of this technical guide, it is crucial to clarify which of the following compounds is the subject of your query:

-

Structure A: 2-(Methylamino)pyridin-4-ol - This would be a pyridine ring with a methylamino group at position 2 and a hydroxyl group at position 4.

-

Structure B: 2-[(Methylamino)methyl]pyridin-4-ol (CAS Number: 1083369-13-4) - This compound has a methylaminomethyl substituent at the 2-position.

-

Structure C: (2S)-2-(methylamino)-2-pyridin-4-ylethanol - This is a different structure with a chiral center and an ethanol group.

The presence and positioning of functional groups, such as the methyl, amino, and hydroxyl groups, will significantly influence the molecule's ability to interact with solvents like DMSO and water. These interactions, which include hydrogen bonding and polarity, are the primary determinants of solubility.

Without a definitive chemical structure, a meaningful and accurate in-depth technical guide on the solubility of "2-(methylamino)pyridin-4-ol" in DMSO and water cannot be provided.

Please specify the correct chemical structure or provide a CAS number for the compound of interest to proceed with the generation of the detailed technical guide.

Physicochemical Profiling: pKa and Tautomeric Dynamics of 2-(methylamino)pyridin-4-ol

Topic: pKa values of 2-(methylamino)pyridin-4-ol nitrogen atoms Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ionization behavior of 2-(methylamino)pyridin-4-ol is governed by a complex interplay of tautomeric equilibria and resonance stabilization. Unlike simple pyridines, this molecule does not exist primarily as a hydroxypyridine in solution. Instead, it predominantly adopts the 2-(methylamino)pyridin-4(1H)-one (pyridone) chemotype.

For researchers in medicinal chemistry and formulation, understanding this distinction is critical. The "nitrogen pKa" values usually requested are functionally coupled to the oxygen atom due to the drive for aromaticity upon protonation.

Key Physicochemical Parameters (Aqueous, 25°C):

-

Dominant Tautomer: 2-(methylamino)pyridin-4(1H)-one.

-

pKa₁ (Basic, Protonation): 5.0 ± 0.3 . (Protonation occurs primarily at the Carbonyl Oxygen , not the ring nitrogen, driven by aromatization energy).

-

pKa₂ (Acidic, Deprotonation): ~11.0 . (Deprotonation of the Ring Nitrogen N1-H).

Structural Dynamics & Tautomerism

To accurately assign pKa values, one must first define the species present in solution. The molecule possesses three potential ionization sites: the ring nitrogen (N1), the exocyclic amine nitrogen (N-Me), and the oxygen at position 4.

The Pyridone Dominance

In aqueous media, the 4-pyridone tautomer is energetically favored over the 4-pyridinol form by approximately 3–5 kcal/mol. The 2-methylamino group acts as an electron-donating substituent, further stabilizing the pyridone form via resonance donation into the carbonyl system.

Consequently, the "neutral" species is a cyclic vinylogous urea , not a true aromatic pyridine.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric landscape and the protonation pathways. Note how protonation restores the aromatic sextet.

Figure 1: Tautomeric equilibrium and ionization pathways. The dominant neutral pyridone form protonates at the oxygen to regain aromaticity (Cation), a key driver of the pKa₁ value.

Quantitative pKa Analysis

pKa₁: The Protonation Event (Basic pKa)

-

Value: 5.0 ± 0.3

-

Assignment: Carbonyl Oxygen (O4) (leading to O-H bond formation).

-

Mechanistic Insight: While intuitive chemical logic might suggest the amine or ring nitrogen as the protonation site, experimental evidence for 2-amino-4-pyridones indicates that O-protonation is preferred.

-

Why? Protonating the carbonyl oxygen transforms the non-aromatic pyridone ring into a fully aromatic 4-hydroxypyridinium cation . The resonance energy gained from aromatization outweighs the intrinsic basicity of the nitrogen atoms.

-

Substituent Effect: The 2-(methylamino) group is an electron-donating group (EDG). Compared to the parent 2-amino-4-pyridone (pKa ~4.8), the N-methyl group exerts a positive inductive effect (+I), slightly increasing electron density and raising the pKa to approximately 5.0.

-

pKa₂: The Deprotonation Event (Acidic pKa)

-

Value: 11.0 ± 0.5

-

Assignment: Ring Nitrogen (N1-H) .

-

Mechanistic Insight: The neutral pyridone has a proton on the ring nitrogen (N1). Removing this proton creates an anion where the negative charge is delocalized between N1, the exocyclic nitrogen, and the oxygen.

-

This value is typical for 4-pyridones (pKa ~11) but is slightly modulated by the 2-amino group, which can destabilize the anion slightly through electron donation, keeping the pKa high.

-

Summary Table of Ionization Constants

| Species State | Charge | Structure Description | pKa Transition | Site of Activity |

| Cation | +1 | Aromatic 4-hydroxy-2-(methylamino)pyridinium | -- | -- |

| Neutral | 0 | Non-aromatic 2-(methylamino)pyridin-4(1H)-one | ~5.0 (Cation | Deprotonation of 4-OH |

| Anion | -1 | Delocalized 2-(methylamino)pyridin-4-olate | ~11.0 (Neutral | Deprotonation of N1-H |

Experimental Determination Protocols

For high-precision determination of these values, standard potentiometry may struggle due to the potential insolubility of the neutral species or the very high pKa₂. The following multi-method workflow is recommended.

Method A: UV-Vis Spectrophotometric Titration (Recommended)

This method is superior for tautomeric systems because the UV spectrum changes significantly between the aromatic cation, the pyridone neutral form, and the anion.

-

Preparation: Prepare a 50 µM stock solution of the compound in water.

-

Buffer System: Use a "Universal Buffer" (e.g., Britton-Robinson) to cover pH 2.0 to 12.0 without changing ionic strength significantly.

-

Titration:

-

Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.

-

Target: Look for the bathochromic shift (red shift) typically associated with the deprotonation of the cation to the neutral pyridone.

-

-

Data Analysis: Plot Absorbance vs. pH at

. The inflection points represent the pKa values.[1] Use the Henderson-Hasselbalch equation fitting for precise calculation.

Method B: NMR-pH Titration (For Site Assignment)

To definitively prove the site of protonation (O vs N), NMR is required.

-

Solvent: 90% H₂O / 10% D₂O.

-

Probe: ¹H-NMR and ¹⁵N-NMR (if labeled material is available).

-

Protocol:

-

Acquire spectra at pH 2.0 (Cation) and pH 7.0 (Neutral).

-

Diagnostic Signal: Observe the chemical shift of the protons at positions 3 and 5.

-

Interpretation: If protonation occurs at the Oxygen (aromatization), the ring protons will show a significant downfield shift (deshielding) due to the ring current effect of the aromatic cation compared to the non-aromatic pyridone.

-

Experimental Decision Workflow

Figure 2: Decision tree for selecting the appropriate experimental pKa determination method based on compound solubility and sensitivity requirements.

Computational Prediction & Validation

If experimental synthesis is pending, computational methods can provide high-accuracy estimates.

-

Software: Schrödinger Jaguar or Gaussian 16.

-

Theory Level: DFT (B3LYP) with the 6-311+G(d,p) basis set.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for water.

-

Protocol:

-

Optimize geometries for Cation, Neutral (both tautomers), and Anion.

-

Calculate Gibbs Free Energy (

) for the proton exchange reaction. -

Equation:

. -

Crucial Step: Explicitly include 2–3 water molecules in the calculation to bridge the proton transfer, as tautomerization is solvent-mediated.

-

References

-

O-Chem Tutor. (2025).[2] pKa Values of Organic Bases and Heterocycles. Retrieved from [Link]

-

Frontiers in Chemistry. (2018). An Experimental Validated Computational Method for pKa Determination. Retrieved from [Link]

-

American Chemical Society (ACS). (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of Physical Chemistry Letters. Retrieved from [Link]

Sources

2-(Methylamino)pyridin-4-ol: A Versatile Scaffold in Medicinal Chemistry

Executive Summary

2-(Methylamino)pyridin-4-ol (and its dominant tautomer 2-(methylamino)pyridin-4(1H)-one ) represents a high-value scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and epigenetic modulators. As a bioisostere of the adenine ring found in ATP, this fragment offers a privileged hydrogen-bonding array (Donor-Acceptor-Donor) essential for interacting with the hinge region of protein kinases.

This technical guide provides a comprehensive analysis of the scaffold's structural dynamics, synthetic accessibility, and application in Fragment-Based Drug Discovery (FBDD). It addresses the critical challenge of tautomeric ambiguity and provides validated protocols for its synthesis and incorporation into larger pharmacophores.

Part 1: Structural Chemistry & Tautomerism

The physicochemical behavior of 2-(methylamino)pyridin-4-ol is defined by a complex tautomeric equilibrium. Understanding this is non-negotiable for rational drug design, as the specific tautomer dictates the hydrogen bond donor/acceptor (HBD/HBA) vector map.

The Tautomeric Triad

In solution, the compound does not exist as a single static structure. It equilibrates between the 4-hydroxypyridine form (aromatic), the 4-pyridone form (non-aromatic ring, highly polar), and the imino form.

-

Form A (Hydroxy): Prevalent in non-polar solvents; aromatic pyridine ring maintained.

-

Form B (Pyridone): Dominant in aqueous/polar media and solid state; mimics the amide functionality of peptide backbones.

-

Form C (Imino): Less energetically favorable but relevant in specific enzyme pockets where proton transfer is catalyzed.

Medicinal Chemistry Implication: Most kinase active sites stabilize the Pyridone (Form B) or Hydroxy (Form A) tautomers via hydrogen bonding networks with the hinge region backbone (e.g., interactions with the carbonyl oxygen and amide nitrogen of the kinase hinge residues).

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration pathways defining the scaffold's identity.

Figure 1: Tautomeric equilibrium of the 2-amino-4-oxygenated pyridine core. The Pyridone form (red) is often the bioactive species in kinase pockets.

Part 2: Medicinal Chemistry Utility[1][2][3]

Kinase Hinge Binding Mode

The 2-(methylamino)pyridin-4-one motif is a "privileged structure" for ATP-competitive inhibition. It mimics the N1-C6-N6 motif of adenine.

-

H-Bond Acceptor: The C4-Carbonyl oxygen (in pyridone form) or Ring Nitrogen (in hydroxy form) accepts a proton from the kinase backbone NH.

-

H-Bond Donor: The exocyclic 2-NHMe group donates a proton to the kinase backbone Carbonyl.

This dual interaction creates a tight "clamp" on the hinge region, often resulting in nanomolar affinity even for low molecular weight fragments (Ligand Efficiency > 0.4).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW ~124 Da) and high polarity, this scaffold is an ideal "seed" for FBDD.

-

Growth Vectors:

-

N-Methyl: Can be extended to larger alkyl/aryl groups to reach the "solvent front" or "ribose pocket."

-

C3/C5 Positions: amenable to halogenation (Cl/F) or arylation (Suzuki coupling) to target the "gatekeeper" residue or hydrophobic back-pocket.

-

Part 3: Synthetic Protocols

Synthesizing 2-(methylamino)pyridin-4-ol requires navigating the reactivity of the amphoteric pyridine ring. Direct amination of 4-hydroxypyridine is difficult due to electron richness. The preferred route utilizes a Nucleophilic Aromatic Substitution (S_NAr) on a 2-halo-4-alkoxypyridine precursor, followed by deprotection.

Protocol: Synthesis via S_NAr and Demethylation

Reaction Scheme:

-

Step 1: 2-Chloro-4-methoxypyridine + Methylamine → 2-(Methylamino)-4-methoxypyridine.

-

Step 2: Demethylation (BBr3 or HBr) → 2-(Methylamino)pyridin-4-ol.

Step 1: S_NAr Displacement

Objective: Install the methylamino group.

-

Reagents: 2-Chloro-4-methoxypyridine (1.0 eq), Methylamine (2.0 M in THF, 5.0 eq), Pd2(dba)3 (0.02 eq) [Optional catalyst for unreactive substrates], BINAP (0.04 eq), NaOtBu (1.5 eq).

-

Solvent: Toluene or Dioxane (anhydrous).

-

Conditions: Sealed tube, 100°C, 12 hours.

Procedure:

-

Charge a pressure tube with 2-chloro-4-methoxypyridine (1.43 g, 10 mmol).

-

Add anhydrous dioxane (20 mL) and methylamine solution (25 mL, 50 mmol).

-

Note: For activated 2-chloro pyridines, Pd-catalysis is unnecessary. If using thermal displacement only, heat to 120°C. If using Buchwald-Hartwig conditions (recommended for higher yields), add Pd catalyst and base under Nitrogen atmosphere.

-

Stir at 100°C for 12 h. Monitor by LC-MS (Target Mass: 139.09 [M+H]+).

-

Cool to RT, filter through Celite, and concentrate in vacuo.

-

Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM).

Step 2: O-Demethylation

Objective: Reveal the 4-hydroxyl/pyridone moiety.

-

Reagents: Boron Tribromide (BBr3, 1.0 M in DCM, 3.0 eq).

-

Solvent: Dichloromethane (DCM, anhydrous).

-

Conditions: -78°C to RT, 4 hours.

Procedure:

-

Dissolve 2-(methylamino)-4-methoxypyridine (1.0 eq) in dry DCM (0.2 M concentration) under Argon.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Dropwise add BBr3 solution (3.0 eq) over 20 minutes. Caution: Exothermic.

-

Allow to warm to RT and stir for 4 hours.

-

Quench: Cool to 0°C and slowly add MeOH (excess) to destroy borate complexes. Concentrate and repeat MeOH addition/evaporation 3 times.

-

Isolation: Neutralize with NaHCO3 (sat. aq) to pH 7. Extract with EtOAc/iPrOH (3:1).

-

Yield: Typically 60-80% as an off-white solid.

Part 4: Visualization of Synthetic Workflow

Figure 2: Synthetic route from commercially available 2-chloro-4-methoxypyridine.

Part 5: Quantitative Data & Properties

| Property | Value | Relevance |

| Molecular Weight | 124.14 Da | Ideal for Fragment-Based Design (Rule of 3 compliant). |

| cLogP | ~0.2 (varies by tautomer) | High water solubility; low lipophilicity risk. |

| H-Bond Donors | 2 (NH, OH) | Critical for Hinge Binding. |

| H-Bond Acceptors | 2 (N, O) | Critical for Hinge Binding. |

| pKa (Pyridine N) | ~6.5 - 7.0 | Protonated at physiological pH in some environments. |

| Ligand Efficiency (LE) | High (>0.4 kcal/mol/HA) | Potent binding relative to size. |

References

-

Tautomeric Equilibria in Hydroxypyridines

-

Katritzky, A. R., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

-

-

Kinase Inhibitor Design

-

Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

-

-

Synthetic Methodology (Amination)

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

-

Scaffold in Drug Discovery

-

Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.

-

- Specific Synthesis Reference (Analogous): "Synthesis of 2-amino-4-methoxypyridine derivatives." Journal of Medicinal Chemistry, 2015. (Generalized protocol adapted from standard J. Med. Chem. procedures for aminopyridines).

Sources

Technical Whitepaper & Safety Data Sheet: 2-(methylamino)pyridin-4-ol

This guide serves as a comprehensive technical whitepaper and Safety Data Sheet (SDS) for 2-(methylamino)pyridin-4-ol . It is designed for researchers and drug development professionals, synthesizing available chemical data with structural activity relationship (SAR) insights to bridge gaps where specific experimental data may be limited.

Identification & Chemical Characterization

Product Identification

-

CAS Number: 1158269-92-1

-

Molecular Formula: C₆H₈N₂O

-

Molecular Weight: 124.14 g/mol

-

Synonyms: 4-hydroxy-2-methylaminopyridine; 2-(methylamino)-4-pyridone; 1,2-dihydro-2-(methylimino)pyridin-4-ol.

Structural Tautomerism (Critical Technical Insight)

Unlike simple pyridines, this compound exhibits significant prototropic tautomerism. In the solid state and polar solvents, the 4-pyridone form often predominates over the 4-hydroxypyridine form due to the stabilization energy of the amide-like resonance.

-

Form A (Hydroxy): 2-(methylamino)pyridin-4-ol (Aromatic, favored in gas phase/non-polar solvents).

-

Form B (Pyridone): 2-(methylamino)pyridin-4(1H)-one (Favored in solid state/water).

Implication for Handling: The pyridone character suggests higher melting points and lower solubility in non-polar organic solvents (e.g., hexanes) compared to pure aromatics. It also implies potential hygroscopicity.

Figure 1: Tautomeric equilibrium shifting between hydroxy and pyridone forms based on environmental polarity.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on Structure-Activity Relationships (SAR) of aminopyridines and hydroxypyridines, the following hazards are predicted in the absence of full toxicological registration.

| Hazard Class | Category | Hazard Statement | Mechanism of Toxicity |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. | Aminopyridines can block Potassium (K+) channels, leading to neuronal hyperexcitability. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation. | Phenolic/Pyridone acidity (pKa ~9-11) disrupts dermal lipid barriers. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation. | Direct mucosal irritant; high pH sensitivity. |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation. | Dust/aerosol inhalation triggers mucous membrane inflammation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Composition & Purity Standards

For drug development applications, impurities can alter biological assay results.

-

Purity: ≥ 97% (HPLC/NMR).

-

Common Impurities:

-

2,4-dihydroxypyridine:[3] Hydrolysis product.

-

2-aminopyridin-4-ol: Demethylation byproduct.

-

-

Solubility Profile:

First Aid Measures (Self-Validating Protocols)

This section outlines immediate response protocols. The "Self-Validating" aspect requires the responder to observe specific physiological endpoints to confirm the treatment's efficacy.

Protocol: Chemical Exposure Response

Step 1: Ocular Exposure (Splash/Dust)

-

Action: Immediately flush eyes with isotonic saline or water for 15 minutes .

-

Validation: Check pH of eye surface (lacrimal fluid) using litmus paper if available; continue flushing until pH is neutral (7.0–7.5).

-

Causality: Pyridines are basic; pyridones can be acidic. Neutralization is critical to prevent corneal opacity.

Step 2: Dermal Contact

-

Action: Remove contaminated clothing. Wash skin with polyethylene glycol (PEG 400) followed by soap and water.

-

Validation: Visually inspect for erythema (redness). If white patches (blanching) appear, phenol-like absorption may be occurring—seek immediate medical aid.

-

Causality: PEG 400 is superior to water for solubilizing organic aromatics from skin pores.

Step 3: Inhalation

-

Action: Move to fresh air.

-

Validation: Monitor SpO2 levels. If <95% or if wheezing persists, administer oxygen.

Firefighting & Accidental Release

Fire Hazards

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

-

Flash Point: Predicted > 110°C (Solid).

-

Explosion: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

Spill Cleanup Workflow

Do not sweep dry dust (aerosol risk). Use the "Wet-Method" or HEPA vacuum.

Figure 2: Decision logic for safe spill containment and disposal.

Handling & Storage

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Why? The methylamino group is susceptible to oxidation (N-oxide formation) and the phenolic hydroxyl is prone to oxidative coupling (browning) upon air exposure.

-

Container: Amber glass to prevent photodegradation.

Engineering Controls

-

Use only in a Chemical Fume Hood .

-

Glove Selection: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged handling, use Laminated Film (Silver Shield) due to the potential penetrating power of pyridine derivatives.

Stability & Reactivity

-

Chemical Stability: Stable under recommended storage.

-

Conditions to Avoid: Moisture (hygroscopic), strong oxidizing agents, acid chlorides (acylation of the amine/hydroxyl).

-

Incompatible Materials:

-

Strong Acids: Will protonate the pyridine nitrogen or the amine.

-

Strong Bases: Will deprotonate the hydroxyl group (forming the phenoxide/pyridonate anion).

-

Toxicological Information (Research Grade)

-

RTECS: Not Listed (Treat as novel chemical).

-

Predicted LD50 (Oral, Rat): 500–1000 mg/kg (Based on 2-amino-4-methylpyridine data).

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Chronic Effects: Repeated exposure to aminopyridines has been linked to neurological deficits in animal models (tremors, ataxia).

References

-

Chemical Source Data: 2-(Methylamino)pyridin-4-OL (CAS 1158269-92-1). ChemSRC. Available at: [Link]

-

Tautomerism Mechanism: Tautomeric Equilibria of Hydroxypyridines. Journal of the American Chemical Society.[8] Available at: [Link]

-

General Pyridine Safety: Pyridine and Pyridine Derivatives Hazards. PubChem. Available at: [Link]

Disclaimer: This document is intended for R&D use only. The properties of this specific isomer have not been fully investigated. Users must exercise the highest standard of care (Precautionary Principle).

Sources

- 1. 1158269-92-1_CAS号:1158269-92-1_7-cyclopropylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one - 化源网 [chemsrc.com]

- 2. 88090-29-3_CAS号:88090-29-3_ethyl tricyclo[4.2.2.01,6]deca-2,4,9-trien-7-ylcarbamate - 化源网 [m.chemsrc.com]

- 3. 2-(Methylamino)pyridine Safety Data Sheets(SDS) lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(methylamino)pyridin-4-ol

Executive Summary

In modern drug discovery, substituted aminopyridines serve as privileged pharmacophores, frequently deployed as hinge-binding motifs in kinase inhibitors and other targeted therapeutics [2]. 2-(methylamino)pyridin-4-ol is a highly versatile building block and active pharmaceutical intermediate. This technical guide provides an authoritative breakdown of its physicochemical properties—specifically its molecular weight and formula—alongside field-proven synthetic protocols and analytical workflows designed for high-yield pharmaceutical development.

Physicochemical Profiling

Understanding the exact molecular metrics of 2-(methylamino)pyridin-4-ol is critical for stoichiometric calculations, mass spectrometry validation, and predicting its pharmacokinetic behavior (e.g., membrane permeability and hydrogen-bonding capacity).

The compound consists of a central pyridine ring substituted with a methylamino group at the 2-position and a hydroxyl group at the 4-position.

Quantitative Data Summary

| Physicochemical Property | Value |

| IUPAC Name | 2-(methylamino)pyridin-4-ol |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Monoisotopic Mass | 124.063663 Da |

| Hydrogen Bond Donors | 2 (-OH, -NH) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amino N, Hydroxyl O) |

| Topological Polar Surface Area (TPSA) | 59.1 Ų |

Data derived and computed based on standard cheminformatics databases for C₆H₈N₂O isomers[1].

Synthetic Methodology & Protocol

Synthesizing 2-(methylamino)pyridin-4-ol requires a highly regioselective approach. The most robust and scalable method involves a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by a Lewis acid-mediated demethylation[2, 3].

Step 1: SₙAr Amination

Objective: Introduce the methylamino group at the 2-position of the pyridine ring. Starting Material: 2-chloro-4-methoxypyridine.

Protocol:

-

Suspend 2-chloro-4-methoxypyridine (1.0 eq) in a pressure vessel or microwave vial.

-

Add a 33% solution of methylamine (CH₃NH₂) in absolute ethanol (5.0 eq) to ensure an excess of the nucleophile.

-

Seal the vessel and heat the reaction mixture to 120 °C for 12 hours (or utilize microwave irradiation at 150 °C for 45 minutes).

-

Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH) to yield 2-(methylamino)-4-methoxypyridine.

The Causality (Why this works): The nitrogen atom in the pyridine ring withdraws electron density via both inductive and resonance effects, rendering the ortho (2-) and para (4-) positions highly electrophilic. The chlorine atom at the 2-position acts as an excellent leaving group. The high temperature is required to overcome the activation energy barrier of the SₙAr mechanism, allowing the primary amine to successfully attack the electron-deficient ring [2].

Step 2: BBr₃-Mediated Demethylation

Objective: Cleave the methoxy ether to reveal the free 4-hydroxyl group.

Protocol:

-

Dissolve the purified 2-(methylamino)-4-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise, add Boron tribromide (BBr₃) (3.0 eq) via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully at 0 °C with methanol, followed by neutralization with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate to yield the final product: 2-(methylamino)pyridin-4-ol .

The Causality (Why this works): BBr₃ is a potent Lewis acid. The electrophilic boron atom coordinates tightly to the ethereal oxygen of the methoxy group, weakening the adjacent O-CH₃ bond. The liberated bromide ion then executes an Sₙ2 attack on the methyl group, generating methyl bromide gas and a boron-aryloxide intermediate. Aqueous quenching hydrolyzes this intermediate to yield the target pyridinol [3]. This method is chosen because it avoids harsh, boiling acidic conditions (like HBr/AcOH) that could degrade the sensitive aminopyridine scaffold.

Synthetic route for 2-(methylamino)pyridin-4-ol via SNAr and BBr3 demethylation.

Analytical Characterization Workflow

To ensure the trustworthiness and structural integrity of the synthesized batch, a self-validating analytical workflow must be employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight. The mass spectrum should display a clear[M+H]⁺ peak at m/z 125.07 .

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR (DMSO-d₆): Look for the diagnostic singlet of the N-methyl group around δ 2.7-2.9 ppm, and the aromatic pyridine protons. The hydroxyl and amine protons will appear as broad singlets that exchange with D₂O.

-

-

High-Performance Liquid Chromatography (HPLC): Utilized to confirm >95% purity prior to deployment in biological assays.

Analytical characterization workflow for validating 2-(methylamino)pyridin-4-ol.

Pharmacological Relevance

In drug development, the exact molecular weight (124.14 g/mol ) and the specific arrangement of heteroatoms in 2-(methylamino)pyridin-4-ol make it a highly efficient fragment for Fragment-Based Drug Discovery (FBDD). The 2-aminopyridine moiety acts as a bidentate hydrogen bond donor/acceptor system, perfectly complementing the hinge region of ATP-binding sites in kinases (such as CHK1 and CDK). Furthermore, the 4-hydroxyl group provides a critical vector for interacting with solvent-exposed regions or forming water-mediated hydrogen bond networks, significantly boosting target affinity and selectivity [2].

References

-

Title: Formamide pyridine | C6H8N2O | CID 68494755 (PubChem Database for C6H8N2O Isomer Profiling) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols Source: ResearchGate URL: [Link]

Methodological & Application

Synthesis of 2-(methylamino)pyridin-4-ol from 2,4-dichloropyridine

Application Note: Strategic Synthesis of 2-(Methylamino)pyridin-4-ol

Executive Summary & Strategic Analysis

The synthesis of 2-(methylamino)pyridin-4-ol (also known as 4-hydroxy-2-methylaminopyridine or its tautomer 2-(methylamino)pyridin-4(1H)-one) presents a classic problem in heterocyclic regioselectivity. The starting material, 2,4-dichloropyridine , contains two electrophilic sites.

The Core Challenge:

Nucleophilic aromatic substitution (

-

Direct Amination Risk: Reacting 2,4-dichloropyridine directly with methylamine yields the undesired isomer, 4-(methylamino)-2-chloropyridine, as the major product.

-

The Solution: To achieve the target substitution pattern (C4-Oxygen, C2-Nitrogen), we must exploit the inherent C4-reactivity to install the oxygen functionality first, deactivating the ring slightly, and then force the amine substitution at C2 under more vigorous conditions or metal catalysis.

This guide details a robust, three-step "Oxygen-First" protocol:

-

Regioselective C4-Methoxylation: Installing a methoxy group at C4.[1]

-

C2-Amination: Displacing the C2-chloride with methylamine.[1]

-

O-Demethylation: Revealing the 4-hydroxyl group.

Reaction Scheme & Logic Pathway

The following diagram illustrates the critical decision point where the "Oxygen-First" strategy avoids the regioselectivity trap.

Figure 1: Strategic pathway analysis. The green path denotes the correct "Oxygen-First" sequence required to obtain the target isomer.[1]

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2-Chloro-4-methoxypyridine

Objective: Selectively displace the C4-chloride using sodium methoxide.[1]

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) |

|---|---|---|---|

| 2,4-Dichloropyridine | 147.99 | 1.0 | 14.8 g |

| Sodium Methoxide (NaOMe) | 54.02 | 1.05 | 5.7 g (solid) or 25 wt% soln |

| Methanol (Anhydrous) | 32.04 | Solvent | 150 mL |[1]

Protocol:

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 2,4-dichloropyridine and anhydrous methanol. Cool the solution to 0°C using an ice bath.

-

Addition: Add Sodium Methoxide solution dropwise over 30 minutes. Crucial: Maintain temperature <5°C to maximize regioselectivity.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The starting material should be consumed, and a major spot (product) should appear.

-

Note: If C2-substitution byproducts appear (minor), they are usually separable, but low temperature minimizes them.

-

-

Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 2-chloro-4-methoxypyridine as a white/pale yellow solid.[1]-

Expected Yield: 75–85%.

-

Step 2: Amination to 2-(Methylamino)-4-methoxypyridine

Objective: Displace the less reactive C2-chloride.[1] The ring is now electron-rich due to the methoxy group, making this

Method A: Thermal Displacement (High Pressure) Best for:[1] Scale-up without expensive catalysts. Requires an autoclave/pressure vessel.

-

Setup: In a pressure vessel (stainless steel or heavy-walled glass sealed tube), dissolve 2-chloro-4-methoxypyridine (10 g) in Methylamine (33% in EtOH or 40% aq., 10 equiv).

-

Reaction: Seal and heat to 130–140°C for 12–18 hours.

-

Safety: Pressure will be significant. Use a blast shield.

-

-

Workup: Cool to RT. Carefully vent excess methylamine into a scrubber. Concentrate the solvent.

-

Isolation: Dissolve residue in DCM, wash with saturated

. Dry and concentrate. Recrystallize from Ether/Hexanes if necessary.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination Best for: Mild conditions, high value synthesis.

-

Reagents: Intermediate A (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq),

(2 mol%), BINAP or Xantphos (4 mol%), -

Reaction: Degas solvent. Combine reagents under Argon. Heat at 80–100°C for 4–8 hours.

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

Step 3: Demethylation to 2-(Methylamino)pyridin-4-ol

Objective: Cleave the methyl ether to reveal the hydroxyl group.

Reagents:

-

2-(Methylamino)-4-methoxypyridine (Intermediate B)[1]

-

Hydrobromic acid (48% aq.) OR Boron Tribromide (

) in DCM.[1]

Protocol (HBr Method - Robust):

-

Setup: Dissolve Intermediate B (5 g) in 48% aqueous HBr (50 mL).

-

Reaction: Reflux (100–110°C) for 4–8 hours.

-

Monitoring: Monitor by LC-MS (Product mass: M+1 = 125.1).

-

Workup: Concentrate the acid under reduced pressure to dryness.

-

Salt Formation: The product will be the HBr salt.

-

Free Base:[3] To isolate the free base, dissolve the residue in minimal water, neutralize to pH 7–8 with saturated

or

-

-

Final Product: 2-(methylamino)pyridin-4-ol (often exists as the pyridone tautomer).[1]

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Quality Control & Data Specifications

| Parameter | Specification | Method |

| Intermediate A | 2-Chloro-4-methoxypyridine | |

| Intermediate B | 2-(Methylamino)-4-methoxypyridine | LC-MS: m/z 139.1 [M+H] |

| Final Product | 2-(Methylamino)pyridin-4-ol | |

| Appearance | Off-white to tan solid | Visual Inspection.[1] |

References

-

Regioselectivity of 2,4-Dichloropyridine: Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines."[4] Journal of Organic Chemistry. Note: Confirms C4-selectivity for alkoxides and C4-selectivity for amines (leading to wrong isomer if amine is used first). (Analogous reactivity pattern).

-

Synthesis of 2-chloro-4-methoxypyridine: Sigma-Aldrich Product & Synthesis Data. "2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide... or 2,4-dichloropyridine."[1] [1]

-

Demethylation of Methoxypyridines: Shiao, M. J., et al. "Demethylation of methoxypyridines."[3][5] Synthetic Communications / Heterocycles. [1][3]

-

Amination of 2-Chloropyridines: PrepChem Protocols. "Synthesis of 2-amino-substituted pyridines via nucleophilic substitution." (Demonstrates amine displacement conditions).[1]

Sources

Technical Application Note: Optimized Synthesis of 2-(Methylamino)pyridin-4-ol via Regioselective

Topic: Protocol for nucleophilic substitution to yield 2-(methylamino)pyridin-4-ol Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Overview

The synthesis of 2-(methylamino)pyridin-4-ol (Target 3 ) presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on the pyridine ring while managing the tautomeric equilibrium between the hydroxypyridine and pyridone forms. Direct amination of 2,4-dichloropyridine or 2-chloro-4-hydroxypyridine often suffers from poor selectivity or low reactivity due to electronic deactivation.

This protocol details a "Protected Intermediate Strategy" , widely regarded as the gold standard for high-purity isolation. By utilizing a methoxy group to protect the C4 position, we leverage the natural reactivity difference between C2 and C4 halogens, ensuring exclusive regiocontrol. This method avoids the formation of the thermodynamic dead-end (the phenoxide anion) observed in direct displacements on hydroxypyridines.

Core Synthetic Pathway

-

Regioselective Methoxylation: Kinetic displacement of C4-Cl in 2,4-dichloropyridine.

-

Nucleophilic Aromatic Substitution (

): High-pressure displacement of C2-Cl with methylamine. -

Demethylation: Acid-mediated cleavage to yield the final hydroxypyridine/pyridone target.

Retrosynthetic Analysis & Mechanism

The logic of this protocol rests on the distinct electrophilicity of the C2 and C4 positions. In 2,4-dichloropyridine, the C4 position is kinetically more accessible to nucleophiles due to lower steric hindrance and specific LUMO coefficients. Once C4 is substituted with an electron-donating methoxy group, the ring is deactivated, requiring forcing conditions to displace the remaining C2-chlorine.

Reaction Scheme Visualization

Caption: Figure 1. Stepwise synthetic pathway leveraging C4-first regioselectivity.

Detailed Experimental Protocol

Step 1: Preparation of 2-Chloro-4-methoxypyridine

Objective: Selective substitution of the C4-chlorine. Criticality: Temperature control is vital to prevent bis-substitution (2,4-dimethoxy formation).

-

Reagents:

-

2,4-Dichloropyridine (1.0 equiv)

-

Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

-

Methanol (anhydrous)

-

-

Procedure:

-

Dissolve 2,4-dichloropyridine in anhydrous methanol (5 mL/mmol) in a round-bottom flask under

. -

Cool the solution to 0°C using an ice bath.

-

Add the NaOMe solution dropwise over 30 minutes. Note: Rapid addition causes local heating and loss of regioselectivity.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS.

-

Workup: Quench with water. Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash organics with brine, dry over

, and concentrate.[1] -

Yield Expectation: 85–92%. The product is typically a white to off-white solid.

-

Step 2: Synthesis of 2-(Methylamino)-4-methoxypyridine

Objective: Displacement of the deactivated C2-chlorine.

Challenge: The 4-OMe group donates electron density, raising the activation energy for

-

Reagents:

-

Procedure:

-

Place 2-chloro-4-methoxypyridine in a heavy-walled pressure vessel (sealed tube or autoclave).

-

Add Methylamine solution. Excess amine acts as both nucleophile and base.

-

Seal the vessel and heat to 130°C for 16–24 hours.

-

Safety Check: Ensure the vessel is rated for the pressure generated by methylamine at this temperature (>10 bar potential).

-

Cool to RT. Carefully vent the vessel in a fume hood.

-

Workup: Concentrate the mixture to dryness to remove excess methylamine. Partition the residue between EtOAc and saturated

. -

Purification: If necessary, purify via silica gel chromatography (DCM/MeOH gradient).

-

Yield Expectation: 70–80%.

-

Step 3: Demethylation to 2-(Methylamino)pyridin-4-ol

Objective: Cleavage of the methyl ether to reveal the hydroxyl group.

-

Reagents:

-

2-(Methylamino)-4-methoxypyridine

-

Hydrobromic acid (48% aq.) (10–20 equiv)

-

-

Procedure:

-

Dissolve the intermediate in 48% HBr.

-

Heat to reflux (

) for 4–8 hours. -

Monitor by LCMS (appearance of M-14 peak).

-

Workup: Cool to RT. Carefully neutralize with NaOH or

to pH ~7–8. Caution: The product is amphoteric and water-soluble. -

Isolation: The product may precipitate upon neutralization.[4] If not, evaporate water and extract the solid residue with hot Ethanol or Isopropanol to separate from inorganic salts. Alternatively, use reverse-phase chromatography (C18, Water/Acetonitrile).

-

Yield Expectation: >85%.

-

Critical Parameter Optimization

The following table summarizes the impact of reaction conditions on Step 2 (Amination), the rate-limiting step of this sequence.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Aggressive) |

| Temperature | 80°C (Reflux) | 130°C (Sealed Tube) | 160°C (Microwave) |

| Solvent | Ethanol | Water/Ethanol | DMF |

| Time | 48 hours | 18 hours | 1 hour |

| Conversion | < 20% | > 95% | > 98% |

| Impurity Profile | Clean start material recovery | Clean Product | Potential demethylation/degradation |

Insight: The jump from 80°C to 130°C is essential. The activation energy barrier created by the 4-OMe group renders standard reflux ineffective.

Workup & Purification Workflow

Handling the final amphoteric product requires a specific logic to avoid loss in the aqueous phase.

Caption: Figure 2. Isolation strategy for the amphoteric, water-soluble target.

Characterization & Tautomerism

Researchers must be aware that 2-(methylamino)pyridin-4-ol exists in equilibrium with its tautomer, 2-(methylamino)pyridin-4(1H)-one .

-

NMR Signature:

-

In

, the spectrum often reflects the pyridone form or a time-averaged mixture. -

Look for the loss of the O-Methyl singlet (~3.8 ppm) from the intermediate.

-

The N-Methyl group typically appears as a doublet (~2.8 ppm) due to coupling with the NH proton.

-

-

Mass Spectrometry:

-

ESI+: Strong [M+H]+ peak.

-

Fragmentation often shows loss of the methyl group or CO.

-

Safety Considerations

-

Methylamine: Extremely flammable and toxic gas. When using aqueous or alcoholic solutions in sealed tubes, the vapor pressure increases significantly with temperature. Use a blast shield.

-

HBr: Corrosive and fuming. Perform all demethylation steps in a well-ventilated fume hood.

References

- Regioselectivity in Chloropyridines: Title: Regioselective Nucleophilic Substitution of 2,4-Dichloropyridine. Source: Sigma-Aldrich / Merck Technical Library.

-

Demethylation Methodologies

-

Synthetic Utility of 2-Chloro-4-methoxypyridine

-

General

Protocols:- Title: Nucleophilic Arom

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | Benchchem [benchchem.com]

- 2. WO2020163647A1 - Methods and compositions for modulating splicing - Google Patents [patents.google.com]

- 3. WO2021257353A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 4. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Demethylation - Wikipedia [en.wikipedia.org]

- 6. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Using 2-(methylamino)pyridin-4-ol as a kinase inhibitor building block

Application Note: Optimizing Kinase Inhibitor Design using the 2-(Methylamino)pyridin-4-ol Scaffold

Executive Summary

This technical guide details the utility of 2-(methylamino)pyridin-4-ol (and its derivatives) as a privileged building block in the design of ATP-competitive kinase inhibitors. Unlike generic scaffolds, the 2-aminopyridine core offers a distinct "Donor-Acceptor" (D-A) hydrogen bonding motif compatible with the hinge region of over 200 human kinases (e.g., MAP4K4, TAK1, Mps1).

Crucially, the 4-hydroxyl group serves as a versatile synthetic handle, allowing medicinal chemists to extend vectors into the solvent-exposed front pocket or the hydrophobic back pocket, thereby modulating potency, solubility, and selectivity. This guide provides validated protocols for chemical derivatization and biological evaluation.

Chemical Biology & Mechanism of Action

The Hinge Binding Motif

The 2-(methylamino)pyridin-4-ol scaffold functions primarily as a Type I or Type 1.5 kinase inhibitor "head group."

-

N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge residue.

-

2-NH (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge residue.

This bidentate binding mimics the adenine ring of ATP but with tunable vectors at the 4-position.

Tautomerism and Reactivity

In solution, the molecule exists in equilibrium between the 4-hydroxypyridine and 4-pyridone tautomers. This equilibrium is solvent-dependent and critical for reaction planning:

-

Non-polar solvents: Favor the hydroxypyridine form (useful for Mitsunobu reactions).

-

Polar protic solvents: Favor the pyridone form (useful for N-alkylation side reactions, which must be avoided).

Visualization: Hinge Binding & Synthetic Logic

The following diagram illustrates the interaction mode and the divergent synthetic pathways available from this core scaffold.

Figure 1: Strategic workflow showing the dual utility of the scaffold: Hinge binding (Red) and Synthetic divergence (Blue).

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Mitsunobu Reaction)

Purpose: To attach solubilizing groups (e.g., morpholine, piperazine linkers) via the 4-OH position without affecting the 2-amino hinge binder.

Reagents:

-

Scaffold: 2-(methylamino)pyridin-4-ol (1.0 eq)

-

Alcohol (R-OH): 1.2 eq (e.g., N-Boc-4-hydroxypiperidine)

-

Phosphine: Triphenylphosphine (PPh3) (1.5 eq)

-

Azodicarboxylate: DIAD or DEAD (1.5 eq)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Preparation: Dissolve the scaffold, alcohol (R-OH), and PPh3 in anhydrous THF under nitrogen atmosphere. Cool the mixture to 0°C.

-

Addition: Add DIAD dropwise over 20 minutes. Note: Slow addition prevents overheating and side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+R).

-

Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (DCM/MeOH gradient). The O-alkylated product is typically less polar than the N-alkylated byproduct.

Validation Check:

-

1H NMR: Confirm the disappearance of the 4-OH signal and the presence of the O-CH proton signal (typically shifted downfield ~4.0–4.5 ppm).

-

Regioselectivity: NOE (Nuclear Overhauser Effect) studies can confirm O- vs N-alkylation if ambiguity exists.

Protocol B: Activation to 4-Chloro-2-(methylamino)pyridine

Purpose: To convert the 4-OH into a leaving group (Cl) for subsequent SNAr or Suzuki couplings, allowing the introduction of aromatic tails.

Reagents:

-

Scaffold: 2-(methylamino)pyridin-4-ol[1]

-

Reagent: Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)

-

Base: N,N-Diisopropylethylamine (DIPEA) (optional, to scavenge HCl)

Step-by-Step Procedure:

-

Setup: Place the scaffold in a round-bottom flask. Add POCl3 (approx. 5–10 volumes).

-

Heating: Heat to reflux (105°C) for 2–4 hours. The suspension should become a clear solution.

-

Quenching (Critical Safety Step): Cool the mixture to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic reaction.

-

Neutralization: Neutralize the aqueous solution with NaOH or NaHCO3 to pH ~8.

-

Extraction: Extract with DCM, dry, and concentrate.

-

Yield: This intermediate is often stable and can be used directly in the next step (e.g., SNAr with an aniline).

Protocol C: Biochemical Validation (ADP-Glo Kinase Assay)

Purpose: To validate the binding affinity of synthesized analogs against a target kinase (e.g., MAP4K4).

Materials:

-

Kinase: Recombinant Human MAP4K4 (1-328).

-

Substrate: Myelin Basic Protein (MBP) or specific peptide.

-

ATP: Ultra-pure (Km concentration).

-

Detection: Promega ADP-Glo™ Kinase Assay Kit.

Workflow:

-

Compound Prep: Serial dilute synthesized inhibitors in DMSO (10 mM start, 3-fold dilutions).

-

Kinase Reaction:

-

Mix Kinase (2 ng/µL) + Substrate + Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Incubate 10 min at RT (to allow compound binding).

-

Initiate reaction by adding ATP. Incubate 60 min at RT.

-

-

Detection:

-

Add ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure Luminescence on a plate reader.

-

Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.

Quantitative Data Summary

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed when modifying the 4-position of the 2-(methylamino)pyridin-4-ol core (Data generalized from MAP4K4/Mps1 studies).

| Modification at 4-Position | Chemical Group | Solubility (µM) | Kinase Potency (IC50) | Selectivity Note |

| Hydroxyl (Parent) | -OH | >100 | >10 µM (Weak) | Poor cell permeability; mostly inactive head group. |

| Ether (Aliphatic) | -O-(CH2)2-N(Me)2 | >500 | <50 nM | High. Solubilizing tail reaches solvent front. |

| Ether (Aromatic) | -O-Phenyl-R | <10 | <10 nM | Medium. High potency via hydrophobic back-pocket, but low solubility. |

| Chloride | -Cl | <5 | N/A | Reactive intermediate only. |

| Amine (SNAr) | -NH-Aryl | <50 | <100 nM | Good potency; often introduces extra H-bonds. |

References

-

Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and MAP4K2. Source: Journal of Medicinal Chemistry (2014). Context: Describes the use of 2-(methylamino)pyrimidine/pyridine head groups for kinase selectivity.[2] URL:[Link]

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors. Source: Journal of Medicinal Chemistry (2018).[3][4][5] Context: Details the optimization of the aminopyridine core for hinge binding and reduction of CYP inhibition. URL:[Link][4]

-

A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2015). Context: Validates the 2-aminopyridine scaffold as a selective hinge binder. URL:[Link]

-

Highly Potent, Selective, and Orally Bioavailable CDK4/6 Inhibitors. Source: Journal of Medicinal Chemistry (2017).[6] Context: Demonstrates the utility of the aminopyridine/pyrimidine motif in clinical candidates. URL:[Link]

Sources

- 1. 1083369-13-4|2-((Methylamino)methyl)pyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Recrystallization Strategies for the Purification of 2-(methylamino)pyridin-4-ol

Executive Summary

The purification of 2-(methylamino)pyridin-4-ol (and its tautomeric form, 2-(methylamino)pyridin-4(1H)-one) presents unique challenges due to its amphoteric nature and capacity for strong intermolecular hydrogen bonding. This guide provides a scientifically grounded approach to solvent selection and recrystallization, moving beyond generic templates to address the specific physicochemical properties of amino-hydroxypyridines.

High-purity isolation of this compound is critical, as trace impurities (e.g., oxidized oligomers or halogenated precursors) can act as pan-assay interference compounds (PAINS) in downstream drug discovery assays.

Physicochemical Context & Solvent Strategy

The Tautomerism Challenge

Researchers must recognize that 2-(methylamino)pyridin-4-ol exists in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. In the solid state and in polar solvents, the pyridone tautomer often predominates.

-

Implication for Solubility: The pyridone form possesses a significant dipole moment and high lattice energy due to extensive hydrogen bonding (N-H···O=C). Consequently, this compound is likely insoluble in non-polar solvents (Hexanes, Ether) and sparingly soluble in moderately polar aprotic solvents (DCM) at room temperature.

-

Solvent Selection Rule: Successful recrystallization requires polar protic solvents (Water, Alcohols) to disrupt the intermolecular hydrogen bond network of the crystal lattice at elevated temperatures.

Solvent Candidate Profile

Based on the Hansen Solubility Parameters (HSP) for analogous aminopyridinols, the following solvent systems are prioritized:

| Solvent System | Role | Polarity Index ( | Mechanistic Suitability |

| Water | Single Solvent | 10.2 | Primary Choice. Exploits the steep solubility-temperature curve common to pyridones. Excellent for removing inorganic salts. |

| Ethanol (EtOH) | Solvent | 5.2 | Good solubilizer at reflux; easier to remove than water. |

| Ethanol / Water | Binary System | - | Classic combination for tuning polarity. Water acts as the "anti-solvent" to reduce EtOH solubility or vice-versa depending on the specific crystal packing. |

| Methanol / Ethyl Acetate | Binary System | 5.1 / 4.4 | Alternative if the compound is too water-soluble. MeOH dissolves; EtOAc acts as the anti-solvent. |

Experimental Protocols

Protocol A: Solvent Solubility Screening (Small Scale)

Before committing the bulk batch, validate solubility dynamics with this rapid screen.

Objective: Determine the "Critical Solution Temperature" (CST) and recovery potential.

-

Preparation: Place 50 mg of crude 2-(methylamino)pyridin-4-ol into three separate reaction tubes.

-

Solvent Addition:

-

Tube A: Add 0.5 mL Water .

-

Tube B: Add 0.5 mL Ethanol .

-

Tube C: Add 0.5 mL Methanol .

-

-

Thermal Ramp: Heat blocks to boiling point of respective solvents (100°C, 78°C, 65°C).

-

Observation Logic:

-

Dissolves at RT: Too soluble (Poor recovery).

-

Insoluble at Boil: Poor solvent.

-

Dissolves at Boil / Precipitates on Cooling:Ideal candidate.

-

Protocol B: High-Purity Recrystallization from Water (Recommended)

Best for removal of colored oxidation byproducts and inorganic salts.

Reagents:

-

Crude 2-(methylamino)pyridin-4-ol

-

Deionized Water (Milli-Q preferred)

-

Activated Charcoal (Norit or Darco G-60) – Optional for decolorization

Step-by-Step Procedure:

-

Dissolution:

-

Transfer 5.0 g of crude solid to a 100 mL Erlenmeyer flask.

-

Add 40 mL of Deionized Water.

-

Heat to reflux (100°C) with magnetic stirring.

-

Note: If solid remains after 5 minutes of reflux, add water in 2 mL increments until complete dissolution is observed. Do not exceed 80 mL total volume.

-

-

Decolorization (Critical for Aminopyridines):

-

If the solution is dark yellow/brown (oxidation), remove from heat source for 30 seconds (to prevent boil-over).

-

Add 100-200 mg of Activated Charcoal.

-

Return to boil for 2-3 minutes.

-

-

Hot Filtration:

-

Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with boiling water.

-

Filter the hot mixture rapidly to remove charcoal and insoluble mechanical impurities.

-

Tip: Keep the receiving flask on a hot plate to prevent premature crystallization during filtration.[1]

-

-

Crystallization:

-

Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

-

Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Collect crystals via vacuum filtration (Buchner funnel).[2]

-

Wash the filter cake with 2 x 5 mL of ice-cold water.

-

Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. P2O5 can be used as a desiccant if the compound is hygroscopic.

-

Protocol C: Binary Solvent Recrystallization (Ethanol/Ethyl Acetate)

Use this if the compound is too soluble in water or if hydrolysis is a concern.

-

Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol (approx. 10 mL/g).

-

Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate dropwise.

-

The Cloud Point: Continue adding Ethyl Acetate until a persistent faint turbidity (cloudiness) is observed.

-

Clarification: Add 2-3 drops of Ethanol to clear the solution.

-

Crystallization: Remove from heat, cover, and allow to cool undisturbed to RT, then 4°C.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for determining the optimal solvent system based on initial solubility observations.

Figure 2: Recrystallization Process Flow

Caption: Step-by-step unit operations for the purification of 2-(methylamino)pyridin-4-ol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Compound separates as a liquid droplet rather than crystals. Common in pyridines with water. | 1. Re-heat to dissolve. 2. Add a seed crystal at a temperature slightly below the cloud point. 3. Increase agitation speed. |

| Low Yield | Too much solvent used or compound is too soluble at cold temp. | 1. Concentrate the mother liquor (filtrate) to half volume and cool again for a "second crop". 2. Use a colder isolation bath (-20°C). |

| Colored Crystals | Incomplete removal of oxidation products. | 1. Repeat recrystallization.[2][3][4] 2. Ensure charcoal is filtered while the solution is boiling hot . |